酢酸パラジウム(II)

概要

説明

Palladium(II) acetate is a chemical compound with the formula [Pd(O₂CCH₃)₂]ₙ. It is a coordination complex of palladium and acetate ligands. This compound is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions. Palladium(II) acetate is known for its ability to activate alkenic and aromatic compounds towards oxidative inter- and intramolecular nucleophilic reactions .

科学的研究の応用

Palladium(II) acetate is extensively used in scientific research due to its versatility as a catalyst. Some of its applications include:

作用機序

Target of Action

Palladium(II) acetate, also known as [Pd(OAc)2]n, is a chemical compound of palladium . It primarily targets alkenic and aromatic compounds , acting as a homogeneous oxidation catalyst .

Mode of Action

Palladium(II) acetate interacts with its targets through oxidative inter- and intramolecular nucleophilic reactions . It is more reactive than the analogous platinum compound . It is prone to reduction to Pd(0) in the presence of reagents which can undergo beta-hydride elimination such as primary and secondary alcohols as well as amines .

Biochemical Pathways

Palladium(II) acetate is widely used in organic synthesis such as transmetalation, insertion, oxidative addition, direct homocoupling of aryl halides, Buchwald-Hartwig reaction of C-N bond formation, reduction of alkynes, and reductive elimination reactions . It is also employed as a starting material for the synthesis of other Pd(II) compounds as well as for the preparation of active palladium catalysts for Suzuki-Miyaura cross-coupling and C-H functionalization reactions .

Pharmacokinetics

It’s worth noting that the compound is soluble in many organic solvents , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of Palladium(II) acetate’s action are largely dependent on the specific reactions it catalyzes. For instance, in the case of the Suzuki-Miyaura cross-coupling reaction, it facilitates the formation of biaryl compounds . In another study, it was found that two palladium(II) complexes were more cytotoxic toward cancer cells than their analogous ligands .

Action Environment

The action, efficacy, and stability of Palladium(II) acetate can be influenced by various environmental factors. For example, it decomposes to palladium when warmed with alcohols or on prolonged boiling with other solvents . Furthermore, its reactivity can be affected by the presence of other reagents that can undergo beta-hydride elimination .

生化学分析

Biochemical Properties

Palladium(II) acetate is a homogeneous oxidation catalyst . It participates in the activation of alkenic and aromatic compounds towards oxidative inter- and intramolecular nucleophilic reactions .

Molecular Mechanism

The molecular mechanism of Palladium(II) acetate involves its role as a catalyst. It can facilitate various types of reactions, including oxidative inter- and intramolecular nucleophilic reactions

Temporal Effects in Laboratory Settings

Palladium(II) acetate is prone to reduction to Pd(0) in the presence of reagents which can undergo beta-hydride elimination such as primary and secondary alcohols . When warmed with alcohols, or on prolonged boiling with other solvents, Palladium(II) acetate decomposes to palladium . This suggests that the effects of Palladium(II) acetate may change over time in laboratory settings, particularly in the presence of certain reagents.

Metabolic Pathways

Palladium compounds are known to participate in various biochemical reactions due to their catalytic properties

準備方法

Synthetic Routes and Reaction Conditions: Palladium(II) acetate can be synthesized through several methods. One common laboratory method involves treating palladium sponge with a mixture of acetic acid and nitric acid. The reaction is as follows: [ \text{Pd} + 4 \text{HNO}_3 \rightarrow \text{Pd(NO}_3\text{)}_2 + 2 \text{NO}_2 + 2 \text{H}_2\text{O} ] The resulting palladium nitrate is then reacted with acetic acid to form palladium(II) acetate .

Another method involves the reaction of palladium nitrate dihydrate with acetic acid in aqueous solution. This method yields palladium(II) acetate with high purity and minimal impurities .

Industrial Production Methods: In industrial settings, palladium(II) acetate is often produced by dissolving palladium metal in acetic acid at elevated temperatures under an oxygen atmosphere. This method ensures a high yield and purity of the product .

化学反応の分析

Types of Reactions: Palladium(II) acetate undergoes various types of reactions, including:

Oxidation: It participates in the activation of alkenic and aromatic compounds towards oxidative nucleophilic reactions.

Reduction: Palladium(II) acetate can be reduced to palladium(0) species, which are active in catalytic cycles.

Substitution: It can undergo ligand exchange reactions with other ligands, forming new palladium complexes.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen and acetic acid. The reaction typically occurs at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligands such as phosphines or amines are commonly used in substitution reactions.

Major Products:

Oxidation: Oxidized organic compounds.

Reduction: Palladium(0) species.

Substitution: New palladium complexes with different ligands.

類似化合物との比較

Palladium(II) chloride: Another palladium compound used as a catalyst in organic synthesis.

Platinum(II) acetate: Similar to palladium(II) acetate but less reactive.

Uniqueness: Palladium(II) acetate is unique due to its high reactivity and versatility as a catalyst. It is more reactive than platinum(II) acetate and can activate a wider range of substrates. Its ability to form stable complexes with various ligands makes it a valuable catalyst in organic synthesis .

特性

IUPAC Name |

palladium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVFFLUZDVXJQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

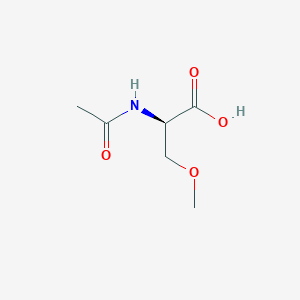

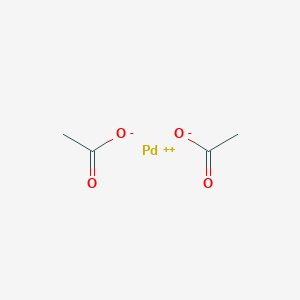

CC(=O)[O-].CC(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890575 | |

| Record name | Diacetatopalladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown solid; Insoluble in water; [Hawley] Powder; [MSDSonline] | |

| Record name | Palladium(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3375-31-3, 19807-27-3 | |

| Record name | Diacetatopalladium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019807273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, palladium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, palladium(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetatopalladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium(II) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Palladium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALLADIUM(II) ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTG3460Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of palladium(II) acetate?

A1: The molecular formula of palladium(II) acetate is C4H6O4Pd, and its molecular weight is 224.52 g/mol.

Q2: What is the structure of palladium(II) acetate?

A2: In the solid state, palladium(II) acetate exists primarily as a trimeric species, [Pd(OAc)2]3. This trimer features a triangular arrangement of palladium atoms with bridging acetate ligands. []

Q3: How does the structure of palladium(II) acetate influence its reactivity?

A3: The trimeric structure of palladium(II) acetate significantly influences its reactivity. The bridging acetate ligands can be readily cleaved by various nucleophiles, generating reactive monomeric or dimeric palladium species that participate in catalytic cycles. []

Q4: How does the addition of sodium acetate or lithium acetate affect palladium(II) acetate in acetic acid?

A4: The addition of sodium acetate (NaOAc) or lithium acetate (LiOAc) to a solution of palladium(II) acetate in acetic acid leads to the conversion of the trimeric form, Pd3(OAc)6, to dimeric species. Further addition of NaOAc can convert the dimer to a monomeric palladium(II) species, Na2Pd(OAc)4. [, ]

Q5: What spectroscopic techniques are commonly employed to characterize palladium(II) acetate?

A5: Infrared (IR) spectroscopy is widely used to characterize palladium(II) acetate complexes. The vibrational modes associated with palladium-oxygen bonds and acetate ligands provide valuable information about the structure and bonding in these complexes. [, ]

Q6: What are the primary catalytic applications of palladium(II) acetate?

A6: Palladium(II) acetate is a highly effective catalyst for a wide range of organic reactions, including:* Cross-coupling reactions: These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, often employing aryl halides or pseudohalides as coupling partners. [, , ]* Heck reactions: Palladium(II) acetate catalyzes the coupling of aryl or vinyl halides with alkenes, forming substituted alkenes. [, , , ]* Carbonylation reactions: Palladium(II) acetate facilitates the introduction of a carbonyl group into organic molecules using carbon monoxide as a reagent. [, , ]* Oxidative coupling reactions: Palladium(II) acetate can catalyze the formation of carbon-carbon bonds via oxidative coupling of arenes or heteroarenes. [, ]* Cyclopropanation reactions: Palladium(II) acetate can be used to catalyze the cyclopropanation of alkenes using diazomethane or other diazo compounds. [, , ]

Q7: How do dialkyl sulfides impact the activity of palladium(II) acetate in benzene activation?

A7: Dialkyl sulfides enhance the activity of palladium(II) acetate in the activation of benzene's carbon-hydrogen bonds at 70°C, facilitating the formation of diphenyltripalladium(II) complexes. These complexes are considered intermediates in reactions like alkene arylation and arene carbonylation catalyzed by palladium(II) acetate. [, ]

Q8: What role does palladium(II) acetate play in the transvinylation of hydroxycinnamic acids?

A8: Palladium(II) acetate acts as a viable catalyst for transvinylation reactions of hydroxycinnamic acids, providing a potentially safer alternative to mercury-based catalysts. []

Q9: Can palladium(II) acetate be used in supercritical carbon dioxide (scCO2) for cross-coupling reactions?

A9: Yes, palladium(II) acetate encapsulated in polyurea acts as an efficient heterogeneous catalyst for phosphine-free cross-coupling reactions in both conventional solvents and scCO2. []

Q10: How does the structure of the imidazolium salt influence its effectiveness as a solvent in palladium-catalyzed butadiene telomerization?

A10: The structure of the imidazolium salt significantly impacts its suitability as a solvent for palladium-catalyzed butadiene telomerization. While 1,3-dialkylimidazolium salts deactivate the catalyst, likely due to the formation of stable palladium imidazolylidene complexes, 1,2,3-trialkylimidazolium salts, such as 1-butyl-2,3-dimethylimidazolium bis((trifluoromethyl)sulfonyl)imidate ([BMMI][TF2N]), allow for highly active and selective telomerization reactions. []

Q11: What are the general steps involved in palladium(II) acetate-catalyzed reactions?

A11: While the specific mechanism may vary depending on the reaction, palladium(II) acetate-catalyzed reactions often involve the following steps:

Q12: What factors influence the selectivity of palladium(II) acetate-catalyzed reactions?

A12: Several factors can affect the selectivity of these reactions, including:* Ligand effects: The choice of ligands coordinated to palladium can significantly influence regio- and stereoselectivity. [, ]* Solvent effects: Solvent polarity and coordinating ability can impact reaction pathways and product distributions. []* Substrate effects: The electronic and steric properties of the reactants can influence the regio- and stereochemical outcome. []* Reaction conditions: Temperature, pressure, and catalyst loading can affect selectivity.

Q13: What is the stability of palladium(II) acetate under various conditions?

A13: Palladium(II) acetate is relatively stable under anhydrous conditions but can undergo decomposition in the presence of moisture or at elevated temperatures. [, ]

Q14: What are some strategies to improve the stability of palladium(II) acetate?

A14: Encapsulation techniques, such as the use of polyurea, can enhance the stability and recyclability of palladium(II) acetate. []

Q15: How does the presence of cerium(III) salts impact the stability of palladium(II) acetate in acetic acid?

A15: Cerium(III) salts, particularly cerium(III) acetate, demonstrate a significant inhibiting effect on the reduction of palladium(II) salts in acetic acid. This inhibition is observed with various reducing agents, including acetic acid itself, formic acid, acetaldehyde, and ethylene. The presence of cerium(III) acetate increases the apparent activation energy for these reduction reactions, suggesting that the cerium(III) species stabilizes the palladium(II) species, potentially through the formation of a Pd(II)-Ce(III) complex. []

Q16: How is palladium(II) acetate typically stored?

A16: It is usually stored under an inert atmosphere, away from light and moisture, to prevent decomposition.

Q17: How is computational chemistry used in research on palladium(II) acetate?

A17: Computational methods, such as density functional theory (DFT) calculations, contribute to:* Mechanistic studies: Elucidating reaction pathways and identifying key intermediates in palladium(II) acetate-catalyzed reactions.* Catalyst design: Developing more efficient and selective catalysts by understanding the relationship between catalyst structure and activity.* Predicting reactivity: Forecasting the outcome of reactions involving palladium(II) acetate and optimizing reaction conditions.

Q18: How do modifications to the structure of palladium(II) acetate impact its catalytic activity?

A18: While modifying the core structure of palladium(II) acetate is challenging, changing the ligands coordinated to palladium significantly impacts its catalytic activity, selectivity, and stability. For instance:

- Electron-rich phosphine ligands: These ligands typically enhance the rate of oxidative addition, a crucial step in many palladium-catalyzed reactions. [, ]

- Bulky ligands: These ligands can improve selectivity by creating steric hindrance around the palladium center, favoring specific reaction pathways. []

Q19: What safety precautions should be taken when handling palladium(II) acetate?

A19: Palladium(II) acetate should be handled with care, as it is:* Irritant: It can cause skin and eye irritation.* Harmful: It may be harmful if swallowed or inhaled.

Q20: Are there any environmental concerns related to palladium(II) acetate?

A20: Palladium(II) acetate should be disposed of properly according to local regulations. It is essential to:

Q21: Are there any alternatives to palladium(II) acetate in catalysis?

A21: While palladium(II) acetate remains a widely used catalyst, researchers continuously explore alternatives:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。